![molecular formula C34H37ClN4O3S3 B2448215 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1216424-65-5](/img/structure/B2448215.png)
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C34H37ClN4O3S3 and its molecular weight is 681.33. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
One of the applications of similar compounds involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. The study by Borzilleri et al. (2006) identified potent and selective inhibitors of VEGFR-2, demonstrating significant in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Anticancer Activity
Compounds within this family have shown notable anticancer activities. For instance, Rao et al. (2018) reported the synthesis of 4,5,6,7-Tetrahydrothieno-pyridine derivatives, including the molecule , which exhibited significant anticancer properties (Rao et al., 2018).
Fluorescence Properties and Anticancer Activity
Gomathi Vellaiswamy and S. Ramaswamy (2017) explored Co(II) complexes of related compounds, focusing on their fluorescence properties and anticancer activity, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Characterization in Relation to Marine Compounds
The synthesis and characterization of N-(4-phenylthiazol-2-yl)-substituted compounds, inspired by marine topsentines and nortopsentines, were reported by Deau et al. (2014). This study provides insights into the structural and functional aspects of these compounds (Deau et al., 2014).
Antibacterial and Antifungal Properties
Patel et al. (2015) synthesized a series of related heterocyclic compounds, demonstrating their potential antibacterial and antifungal properties (Patel & Patel, 2015).
Supramolecular Aggregation
Sagar et al. (2018) synthesized closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, examining their molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018).
Quantum Mechanical and Spectroscopic Investigations
Diwaker (2014) conducted quantum mechanical and spectroscopic investigations on related compounds, contributing to the understanding of their structural and electronic properties (Diwaker, 2014).
Supramolecular Gelators
Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, focusing on the role of methyl functionality and S⋯O interaction (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3S3.ClH/c1-3-19-38(20-4-2)44(40,41)26-16-14-25(15-17-26)32(39)36-34-31(33-35-28-12-8-9-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-6-5-7-11-24;/h5-17H,3-4,18-23H2,1-2H3,(H,36,39);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJTXCNPICVAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride |
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